molecular formula C13H13ClF3N3O B2946363 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one CAS No. 339102-22-6

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one

Cat. No.: B2946363
CAS No.: 339102-22-6
M. Wt: 319.71
InChI Key: COAFJQIVTUUMHB-UHFFFAOYSA-N
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Description

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one is a chemical compound characterized by its complex structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a piperazine ring and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under specific conditions to form the intermediate piperazine derivative. Subsequent reaction with acrylonitrile under controlled conditions leads to the formation of the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions at different positions on the pyridine ring or piperazine ring can yield a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a probe to investigate the interactions between small molecules and biological targets.

Medicine

In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can lead to the creation of advanced products with improved performance.

Mechanism of Action

The mechanism by which 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards biological targets. The specific pathways involved may vary depending on the application and the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-propen-1-one: : This compound is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups.

  • Other pyridine derivatives: : Compounds with similar pyridine rings but different substituents may exhibit different properties and applications.

  • Piperazine derivatives: : Piperazine-containing compounds with different substituents can have varying biological and chemical activities.

Uniqueness

The uniqueness of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one lies in its combination of structural features, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O/c1-2-11(21)19-3-5-20(6-4-19)12-10(14)7-9(8-18-12)13(15,16)17/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAFJQIVTUUMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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